molecular formula C18H18ClN3O2S2 B2885403 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 1326923-61-8

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No. B2885403
CAS RN: 1326923-61-8
M. Wt: 407.93
InChI Key: QLGFNSHHJIPLBE-UHFFFAOYSA-N
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Description

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Folded Conformation and Molecular Inclination : This compound exhibits a folded conformation. The pyrimidine ring inclines at specific angles relative to the benzene ring, indicating a non-planar structure between the phenyl ring and the pyrimidine ring. These structural insights are crucial for understanding the molecule's interactions and stability (Subasri et al., 2017).

Vibrational Spectroscopy and Quantum Computational Analysis

  • Vibrational Spectral Analysis : The compound's vibrational signatures have been characterized using Raman and Fourier transform infrared spectroscopy. This analysis is enhanced by ab initio calculations, providing insights into the compound's molecular vibrations and interactions (Jenepha Mary et al., 2022).
  • Density Functional Theory (DFT) : DFT modeling helps in understanding the geometric equilibrium, intra-molecular hydrogen bond, and vibrational wavenumbers. The stereo-electronic interactions leading to stability are confirmed using natural bond orbital analysis (Jenepha Mary et al., 2022).

Synthesis and Biological Activity

  • Synthesis and Anticancer Activity : The compound's derivatives have been synthesized and tested for their anticancer activity. Some derivatives show potent cytotoxic effects against specific cancer cell lines (Horishny et al., 2021).
  • Inhibitory Activity : The compound has shown potential as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, which are critical enzymes in the folate pathway, making it a candidate for cancer treatment (Gangjee et al., 2008).

Antiviral Potential and Molecular Docking

  • Anti COVID-19 Molecule : A derivative of this compound has been identified as a novel antiviral active molecule against SARS-CoV-2, showcasing its potential in treating COVID-19. Molecular docking studies indicate significant interaction with the virus's protease (Mary et al., 2020).

properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-3-11(2)22-17(24)16-14(7-8-25-16)21-18(22)26-10-15(23)20-13-6-4-5-12(19)9-13/h4-9,11H,3,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGFNSHHJIPLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

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